REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:12](=[O:14])[CH3:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Br-:15].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>O1CCCC1>[Br:15][CH2:13][C:12]([C:3]1[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:11])([F:9])[F:10])=[CH:5][N:4]=1)=[O:14] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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16.6 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)C(C)=O
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Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred for 3 hours at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The formed solid was removed by filtration
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Type
|
CONCENTRATION
|
Details
|
the mother liquors were concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
The resulting orange oil (32.7 g) was purified by flash chromatography on silica gel (eluent:heptane/dichloromethane 3:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
BrCC(=O)C1=NC=C(C=C1Cl)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |